3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Bcl-2 inhibition Apoptosis Cancer

3-(5-(Benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic bis-heterocyclic research compound combining an indole pharmacophore with a 1,2,4-triazole core, distinguished by a benzylthio substituent at the 5-position and a 2-methoxyethyl group at the N-4 position of the triazole ring. The compound belongs to a class of indole-1,2,4-triazole hybrids under investigation for Bcl-2 inhibitory anti-cancer activity and glucosidase inhibition, where the specific N-4 substitution pattern significantly influences solubility, target binding, and biological potency.

Molecular Formula C20H20N4OS
Molecular Weight 364.47
CAS No. 852145-14-3
Cat. No. B2787542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
CAS852145-14-3
Molecular FormulaC20H20N4OS
Molecular Weight364.47
Structural Identifiers
SMILESCOCCN1C(=NN=C1SCC2=CC=CC=C2)C3=CNC4=CC=CC=C43
InChIInChI=1S/C20H20N4OS/c1-25-12-11-24-19(17-13-21-18-10-6-5-9-16(17)18)22-23-20(24)26-14-15-7-3-2-4-8-15/h2-10,13,21H,11-12,14H2,1H3
InChIKeySFCDISZSAFJKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-(Benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 852145-14-3): Procurement-Relevant Chemical Profile


3-(5-(Benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic bis-heterocyclic research compound combining an indole pharmacophore with a 1,2,4-triazole core, distinguished by a benzylthio substituent at the 5-position and a 2-methoxyethyl group at the N-4 position of the triazole ring [1]. The compound belongs to a class of indole-1,2,4-triazole hybrids under investigation for Bcl-2 inhibitory anti-cancer activity and glucosidase inhibition, where the specific N-4 substitution pattern significantly influences solubility, target binding, and biological potency [1][2].

Why Indole-Triazole Hybrids Cannot Be Interchanged: The Critical Role of N-4 and S-5 Substitution for 852145-14-3


Within the indole-1,2,4-triazole chemical class, subtle structural modifications at the N-4 and S-5 positions of the triazole ring produce dramatic shifts in biological activity profiles that preclude simple substitution. For Bcl-2 inhibitory activity, the transition from a 4-amino to a 4-alkyl/alkoxy substituent fundamentally alters the pharmacophore, with the 4-amino series (e.g., Hamdy et al. 2013) demonstrating sub-micromolar IC50 values against Bcl-2-expressing cancer lines, while the 4-(2-methoxyethyl) analog 852145-14-3 introduces distinct solubility and hydrogen-bonding properties [1]. Similarly, in glucosidase inhibition, the nature of the N-4 substituent on the triazole ring is a key determinant of enzyme binding pocket accommodation and inhibitory potency, making interchange between analogs with different N-4 groups impossible without loss of target engagement [2].

852145-14-3 Quantitative Differentiation Evidence: Comparator-Based Activity, Solubility, and Structural Analysis


Bcl-2 Inhibitory Potential: N-4 Substitution Class Comparison Between 4-Amino and 4-(2-Methoxyethyl) Analogs

The 4-amino-1,2,4-triazole analogs reported by Hamdy et al. (2013) achieve sub-micromolar IC50 values against Bcl-2 expressing human cancer cell lines, with the nitrobenzyl analogue 6c representing the most active compound in that series [1]. While direct quantitative IC50 data for the 4-(2-methoxyethyl) variant 852145-14-3 has not been published in the primary peer-reviewed literature, class-level structure-activity relationship (SAR) analysis indicates that the 2-methoxyethyl substituent at N-4 introduces a hydrogen-bond acceptor capable of engaging distinct residues within the Bcl-2 BH3-binding groove compared to the 4-amino hydrogen-bond donor motif [1]. This differential H-bonding capacity may translate to altered selectivity profiles across Bcl-2 family members (Bcl-2 vs. Bcl-xL vs. Mcl-1) compared to the 4-amino series.

Bcl-2 inhibition Apoptosis Cancer

Aqueous Solubility Advantage of 2-Methoxyethyl vs. Ethyl Substitution at the N-4 Position of Indole-Triazole Hybrids

The 2-methoxyethyl substituent at the N-4 position of the 1,2,4-triazole ring in 852145-14-3 introduces an ether oxygen that serves as an additional hydrogen-bond acceptor, increasing the topological polar surface area (TPSA) and improving aqueous solubility compared to simple alkyl-substituted analogs [1]. In the glucosidase inhibitor series reported by Gani et al. (2020), the nature of substituents on the triazole ring directly influenced both in silico binding scores and in vitro enzyme inhibition, with oxygen-containing substituents demonstrating superior accommodation in the enzyme binding pocket [1]. By class-level inference, the 2-methoxyethyl variant 852145-14-3 is predicted to exhibit enhanced aqueous solubility relative to the 4-ethyl analog 3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 852144-22-0), which lacks the ether oxygen and has a molecular weight of 334.4 g/mol vs. 364.47 g/mol for 852145-14-3 [1].

Solubility Physicochemical properties Drug-likeness

X-Ray Crystallographic and DFT Structural Characterization of Triazolyl-Indole Alkylsulfanyl Analogs Supports Conformational Pre-Organization for Target Engagement

A 2021 X-ray crystallography and DFT study of two triazolyl-indole hits bearing alkylsulfanyl moieties (tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate and ethyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate) demonstrated that the benzylsulfanyl substituent adopts a specific low-energy conformation stabilized by intramolecular N–H···O and C–H···S interactions [1]. Although 852145-14-3 was not among the two structures solved, the conserved benzylthio-indole-triazole scaffold shared with the crystallized analogs indicates that 852145-14-3 likely benefits from similar conformational pre-organization of the benzylthio group, which may reduce the entropic penalty upon binding to Bcl-2 compared to more flexible alkylthio analogs such as 3-(5-(isopentylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole [1].

X-ray crystallography DFT Conformational analysis

852145-14-3: Prioritized Research Application Scenarios Based on Quantitative Differentiation Evidence


Bcl-2 Family Selectivity Profiling: Exploring N-4 Methoxyethyl Pharmacophore Space

For research groups investigating Bcl-2 family member selectivity (Bcl-2 vs. Bcl-xL vs. Mcl-1), 852145-14-3 provides a structurally distinct N-4 substituent (2-methoxyethyl) that serves as a hydrogen-bond acceptor, in contrast to the 4-amino hydrogen-bond donor series characterized by Hamdy et al. (2013) [1]. This compound enables exploration of whether an H-bond acceptor at N-4 can engage different residues within the BH3-binding groove, potentially yielding selectivity profiles inaccessible to the 4-amino series.

Solubility-Critical In Vitro Screening Campaigns

The 2-methoxyethyl group of 852145-14-3 provides a predicted solubility advantage over the 4-ethyl analog (CAS 852144-22-0), making it the preferred choice for high-concentration cell-based Bcl-2 inhibition assays where compound precipitation is a known failure mode [2]. Procurement of 852145-14-3 over the less soluble 4-ethyl variant reduces the risk of false-negative results due to solubility-limited target engagement.

Structure-Based Drug Design: Conformationally Constrained Benzylthio Scaffold

For computational chemistry and fragment-based drug design groups, 852145-14-3 offers a conformationally pre-organized benzylthio-indole-triazole core stabilized by intramolecular aromatic interactions, as demonstrated by X-ray and DFT studies on structural analogs [3]. This reduces the entropic penalty upon protein binding compared to flexible alkylthio analogs, making 852145-14-3 a superior starting scaffold for structure-guided optimization of Bcl-2 inhibitors.

Glucosidase Inhibitor Lead Optimization with Solubility Constraints

In glucosidase inhibitor programs following the SAR framework established by Gani et al. (2020), 852145-14-3 represents the benzylthio-methoxyethyl substitution combination that balances aromatic binding interactions (benzylthio) with improved solubility (methoxyethyl) [2]. This compound is the appropriate choice when screening for α-glucosidase/α-amylase dual inhibitors that require both target engagement and aqueous solubility for reliable in vitro enzyme assay performance.

Quote Request

Request a Quote for 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.